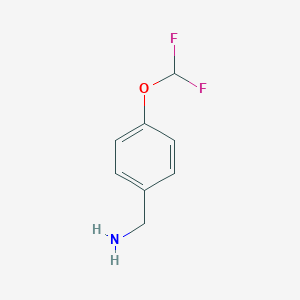

4-(Difluoromethoxy)benzylamine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[4-(difluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWPLNHRROQPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366242 | |

| Record name | 4-(Difluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177842-14-7 | |

| Record name | 4-(Difluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Difluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Difluoromethoxy)benzylamine is a key building block in medicinal chemistry and drug development. The difluoromethoxy group (-OCHF₂) is a bioisostere of the methoxy and hydroxy functionalities, often introduced to enhance metabolic stability, improve lipophilicity, and modulate the pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data from analogous reactions, and process visualizations to aid in laboratory-scale synthesis and process development.

The two principal and most convergent synthetic routes for the preparation of this compound involve the reductive amination of 4-(difluoromethoxy)benzaldehyde and the reduction of 4-(difluoromethoxy)benzonitrile. This document will delve into the specifics of each of these pathways.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two distinct and effective routes starting from readily available precursors.

A Comprehensive Technical Guide to 4-(Difluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Difluoromethoxy)benzylamine, a key building block in medicinal chemistry. The strategic incorporation of the difluoromethoxy group (-OCHF₂) into molecular scaffolds is a widely utilized strategy to enhance the metabolic stability, modulate lipophilicity, and fine-tune the electronic properties of drug candidates. This document details the physicochemical properties, a representative synthetic protocol, and the broader role of the difluoromethoxy moiety in drug design, supported by examples of its application in approved therapeutics.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its application in synthetic chemistry and for understanding its behavior in various experimental settings.

| Property | Value |

| CAS Number | 177842-14-7 |

| Molecular Formula | C₈H₉F₂NO |

| Molecular Weight | 173.16 g/mol |

| Appearance | Clear, light yellow to light orange liquid |

| Boiling Point | 227 °C |

| Density | 1.196 g/cm³ |

| Refractive Index | 1.491 |

| Flash Point | 91 °C |

| pKa (Predicted) | 8.90 ± 0.10 |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon) |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is most commonly achieved through the reductive amination of its corresponding aldehyde, 4-(difluoromethoxy)benzaldehyde. This two-step, one-pot procedure is a versatile and widely used method for the formation of amines.

Experimental Protocol: Reductive Amination

Materials:

-

4-(Difluoromethoxy)benzaldehyde

-

Ammonia (e.g., 7N solution in methanol)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), α-picoline-borane)

-

Solvent (e.g., Methanol (MeOH), Dichloromethane (DCM))

-

Acetic Acid (optional, as a catalyst)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-(difluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent such as methanol. To this solution, add an excess of an ammonia solution (e.g., 7N in methanol, 1.5-2 equivalents). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete or has reached equilibrium, the reaction mixture is cooled in an ice bath. The reducing agent, such as sodium borohydride (1.5 equivalents), is added portion-wise, ensuring the temperature remains low. The reaction is then allowed to warm to room temperature and stirred until the reduction is complete, as indicated by TLC.

-

Work-up and Isolation: The reaction is quenched by the slow addition of water. The solvent is then removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent from the organic layer is evaporated to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product in high purity.

Spectroscopic Data for 4-(Difluoromethoxy)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(Difluoromethoxy)benzylamine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published complete spectra for this specific molecule, this document compiles predicted data based on the analysis of closely related compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from data reported for structurally analogous compounds containing the 4-(difluoromethoxy)phenyl or benzylamine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d | 2H | Ar-H (ortho to -CH₂NH₂) |

| ~7.10 | d | 2H | Ar-H (ortho to -OCHF₂) |

| ~6.55 | t | 1H | -OCHF₂ |

| ~3.85 | s | 2H | -CH₂NH₂ |

| ~1.60 | s (broad) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Ar-C (para to -CH₂NH₂) |

| ~140 | Ar-C (ipso to -CH₂NH₂) |

| ~129 | Ar-C (ortho to -CH₂NH₂) |

| ~118 | Ar-C (ortho to -OCHF₂) |

| ~115 (t) | -OCHF₂ |

| ~46 | -CH₂NH₂ |

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃ at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -80 to -90 | d | -OCHF₂ |

Infrared (IR) Spectroscopy

Table 4: Predicted Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (primary amine) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-2950 | Medium | C-H stretch (aliphatic -CH₂-) |

| 1600-1620 | Medium | C=C stretch (aromatic ring) |

| 1500-1520 | Strong | C=C stretch (aromatic ring) |

| 1200-1250 | Strong | C-O stretch (aryl ether) |

| 1000-1150 | Strong | C-F stretch |

| 800-850 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 173 | [M]⁺ (Molecular Ion) |

| 156 | [M-NH₃]⁺ |

| 123 | [M-OCHF₂]⁺ |

| 108 | [C₇H₆F]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: 376 MHz or higher.

-

Pulse Program: Standard single-pulse.

-

Spectral Width: Set to encompass the expected chemical shift range.

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and the spectrum of the solvent subtracted.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, a dilute solution in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: The mass spectrum is typically scanned over a range of m/z 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Chemical structure and molecular weight of 4-(Difluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)benzylamine, a key building block in medicinal chemistry and drug development. The incorporation of the difluoromethoxy group is a recognized strategy for enhancing the metabolic stability and modulating the lipophilicity of pharmacologically active molecules. This document outlines the compound's chemical structure, molecular weight, and key physicochemical properties, and presents a plausible synthetic pathway.

Chemical Structure and Properties

This compound, with the CAS number 177842-14-7, is a benzylamine derivative characterized by a difluoromethoxy substituent at the para position of the benzene ring.[1][2][3] Its IUPAC name is [4-(difluoromethoxy)phenyl]methanamine.[1]

Molecular Formula: C₈H₉F₂NO[1][2][3][4][5]

Molecular Weight: 173.16 g/mol [2][3][4][5]

The presence of the difluoromethoxy group significantly influences the electronic properties and metabolic fate of molecules into which it is incorporated, making it a valuable moiety for the design of novel therapeutic agents.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| Appearance | Clear, light yellow/light orange liquid | [3] |

| Boiling Point | 227 °C | [3][4] |

| Density | 1.196 g/cm³ | [3][4] |

| Refractive Index | 1.491 | [3][4] |

| Flash Point | 91 °C | [3][4] |

| pKa (Predicted) | 8.90 ± 0.10 | [3] |

| Purity (Commercial) | ≥ 98% | [2] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2–8 °C | [3][4] |

Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol Outline

Step 1: Synthesis of 4-(Difluoromethoxy)benzaldehyde (Intermediate)

This step involves the introduction of the difluoromethoxy group onto the phenolic hydroxyl of 4-hydroxybenzaldehyde. A common method for this transformation is the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate.

-

Reaction Setup: 4-hydroxybenzaldehyde is dissolved in a suitable polar aprotic solvent (e.g., DMF) in a reaction vessel equipped with a stirrer and a condenser.

-

Reagent Addition: A base (e.g., potassium carbonate) is added to the solution to deprotonate the phenol. Subsequently, sodium chlorodifluoroacetate is added portion-wise at an elevated temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography, to yield 4-(difluoromethoxy)benzaldehyde.

Step 2: Synthesis of this compound (Final Product)

The final step is the conversion of the aldehyde group of the intermediate to a primary amine. Reductive amination is a standard and efficient method for this transformation.

-

Reaction Setup: 4-(Difluoromethoxy)benzaldehyde is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reaction vessel (autoclave).

-

Reagent Addition: A source of ammonia (e.g., a solution of ammonia in methanol) and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon) are added to the vessel.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred vigorously at a specified temperature and pressure until hydrogen uptake ceases. The progress of the reaction is monitored by TLC or HPLC.

-

Work-up and Purification: After the reaction is complete, the catalyst is carefully removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to give the crude this compound. Further purification can be achieved by distillation under reduced pressure to afford the final product with high purity.

References

In-Depth Technical Guide to the Biological Activity of 4-(Difluoromethoxy)benzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(difluoromethoxy)benzylamine scaffold is a promising pharmacophore in modern drug discovery. The difluoromethoxy group (–OCHF₂) is a key structural feature often employed in medicinal chemistry to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. While extensive research on a wide array of this compound derivatives is still emerging, significant biological activities have been reported for structurally related compounds, particularly in the realms of antimicrobial and anticancer research. This guide provides a comprehensive overview of the known biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for professionals engaged in the exploration and development of novel therapeutics based on this chemical scaffold.

Antimicrobial Activity

Derivatives containing the difluoromethoxy-benzene moiety have demonstrated notable antimicrobial properties. The primary data available is for benzimidazole derivatives synthesized from 4-(difluoromethoxy)benzene-1,2-diamine, a closely related precursor. These compounds have been evaluated for their minimum inhibitory concentrations (MIC) against a panel of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial efficacy of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol derivatives.

| Compound ID | R Group | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | A. niger MIC (µg/mL) | C. albicans MIC (µg/mL) |

| IIIa | H | 125 | 250 | 125 | 250 | >500 | >500 |

| IIIb | 2-Cl | 125 | 125 | 62.5 | 125 | 250 | 250 |

| IIIc | 4-Cl | 62.5 | 125 | 62.5 | 125 | 250 | 250 |

| IIId | 2-Br | 125 | 125 | 62.5 | 62.5 | 125 | 250 |

| IIIe | 4-Br | 62.5 | 62.5 | 62.5 | 125 | 125 | 125 |

| IIIf | 2-F | 250 | 250 | 125 | 125 | 250 | >500 |

| IIIg | 4-F | 125 | 250 | 125 | 250 | >500 | >500 |

| IIIh | 2-NO₂ | 250 | >500 | 250 | >500 | >500 | >500 |

| IIIi | 4-NO₂ | 125 | 125 | 62.5 | 125 | 250 | 250 |

Data sourced from a comparative analysis of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol derivatives[1].

Additionally, difluorobenzamide derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting the FtsZ protein, which is essential for bacterial cell division.[2]

| Compound | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) |

| 1 | 8 | 8 |

| 2 | 4 | 4 |

| 3 | 32 | 32 |

| 4 | 1 | 4 |

| 5 | 4 | 4 |

Data for difluorobenzamide derivatives targeting FtsZ[2].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration of a compound against bacterial and fungal strains using the broth microdilution method.

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

-

Negative control (broth with DMSO)

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

-

Controls: Include wells with inoculum and the positive control antibiotic, as well as wells with inoculum and DMSO (vehicle control), and wells with broth only (sterility control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

Benzylamine derivatives, including those with fluorine substitutions, have shown significant potential as anticancer agents. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the disruption of fundamental cellular processes.

Inhibition of PD-1/PD-L1 Interaction

A series of novel 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives have been identified as potent inhibitors of the PD-1/PD-L1 immune checkpoint.[3] One of the lead compounds, HD10, demonstrated significant inhibition of the PD-1/PD-L1 interaction with an IC₅₀ value of 3.1 nM.[3] This activity suggests a potential for these compounds in cancer immunotherapy by restoring T-cell function. In a humanized mouse model, compound HD10 was effective in suppressing tumor growth.[3]

Quantitative Anticancer Data

| Compound | PD-1/PD-L1 Inhibition IC₅₀ (nM) |

| HD10 | 3.1 |

Data for a 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivative[3].

Inhibition of Receptor Tyrosine Kinase Signaling

Derivatives of 4-(difluoromethoxy)benzene-1,2-diamine, specifically benzimidazoles, are known to exert anticancer effects by inhibiting receptor tyrosine kinases such as EGFR and HER2.[4] Inhibition of these receptors blocks downstream signaling cascades like the PI3K/Akt and MEK/Erk pathways, which are critical for cancer cell proliferation and survival.[4]

DNA Topoisomerase II Inhibition

Certain benzylamine derivatives of 4'-O-demethylepipodophyllotoxin have been shown to be potent inhibitors of human DNA topoisomerase II.[5] Some of these compounds were found to be more active than the established anticancer drug etoposide.[5][6]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or Sorenson's glycine buffer)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]

Enzyme Inhibition

The biological activities of this compound derivatives and related compounds are often rooted in their ability to inhibit specific enzymes.

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives, which can be conceptually related to benzylamine derivatives, have been investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors and involved in pH regulation.[7] Some of these compounds have shown potent and selective inhibition of CA IX over other isoforms, suggesting their potential as anticancer agents.[7]

Hedgehog Signaling Pathway Inhibition

Certain benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[8] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[8] Small molecule inhibitors can target and inhibit Smoothened (SMO), a key component of the Hh pathway, thereby blocking downstream signaling.[8]

Conclusion

The this compound scaffold and its derivatives represent a promising area for the development of novel therapeutic agents. The incorporation of the difluoromethoxy group is a strategic approach to enhance the pharmacological properties of bioactive molecules. While direct and extensive data on a broad range of this compound derivatives is still being actively researched, the significant antimicrobial and anticancer activities observed in structurally related compounds underscore the potential of this chemical class. This technical guide provides a foundational understanding of the biological activities, supported by available quantitative data, experimental methodologies, and pathway visualizations, to aid researchers and drug development professionals in their pursuit of new and effective therapies. Further exploration of the structure-activity relationships within this class of compounds is warranted to unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ [mdpi.com]

- 3. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor agents. 125. New 4 beta-benzoylamino derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Difluoromethoxy Group: A Modern Staple in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a versatile and valuable moiety. Its unique electronic properties and metabolic stability have led to its inclusion in several successful drug molecules. This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, covering its synthesis, impact on key drug-like properties, and applications in successful drug candidates.

Physicochemical Properties of the Difluoromethoxy Group

The difluoromethoxy group imparts a unique combination of electronic and steric properties that can significantly influence a molecule's behavior. It is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.

Lipophilicity and Solubility

The -OCF₂H group generally increases lipophilicity (logP) compared to a hydroxyl (-OH) or methoxy (-OCH₃) group, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group. This moderate increase in lipophilicity can enhance membrane permeability and improve oral absorption. However, the effect on lipophilicity is context-dependent and can be influenced by the electronic nature of the aromatic ring to which it is attached.

Electronic Effects and Acidity

The difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of nearby acidic or basic functional groups. For instance, the presence of a difluoromethoxy group on a phenolic ring will decrease the pKa of the phenol, making it more acidic compared to its methoxy-substituted counterpart. This modulation of pKa can be critical for optimizing drug-target interactions and pharmacokinetic properties.

Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs

| Compound | Substituent | Experimental logP | Experimental pKa (of corresponding phenol) |

| Anisole | -OCH₃ | 2.11 | 9.95 |

| 4-Difluoromethoxy-anisole | -OCF₂H | 2.36 | ~8.52 (calculated) |

| 4-Trifluoromethoxy-anisole | -OCF₃ | 3.15 | Not Applicable |

Note: Experimental conditions for pKa and logP determination can vary, leading to slight differences in reported values across various sources.

Impact on Pharmacokinetics and Metabolic Stability

A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.

Blocking Metabolic Hotspots

The -OCF₂H group can be used to replace metabolically labile groups, such as a methoxy group, which are prone to O-demethylation. This can lead to a longer plasma half-life and improved bioavailability. While the difluoromethoxy group is more stable than a methoxy group, it's important to note that the metabolic fate of a compound can shift to other parts of the molecule.

Table 2: Comparative Metabolic Stability of Methoxy vs. Difluoromethoxy Analogs

| Compound Moiety | Typical Metabolic Pathway | Consequence |

| Aryl-OCH₃ | O-demethylation by CYP450 enzymes | Rapid metabolism, shorter half-life |

| Aryl-OCF₂H | Resistant to O-demethylation | Increased metabolic stability, longer half-life |

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common and practical method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.

Protocol: Synthesis of an Aryl Difluoromethyl Ether from a Phenol

Materials:

-

Phenol (1.0 eq)

-

Sodium chlorodifluoroacetate (2.0 - 3.0 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq) and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous DMF via syringe.

-

Heat the mixture to 90-100 °C with vigorous stirring.

-

In a separate flask, dissolve sodium chlorodifluoroacetate (2.8 eq) in warm DMF.

-

Add the sodium chlorodifluoroacetate solution dropwise to the reaction mixture over 1-2 hours.

-

After the addition is complete, maintain the reaction at 90-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

In Vitro Metabolic Stability Assay

The metabolic stability of compounds containing a difluoromethoxy group is typically evaluated using in vitro assays with liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent compound over time.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Materials:

-

Test compound (e.g., 10 mM stock in DMSO)

-

Human liver microsomes (e.g., 20 mg/mL stock)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

-

Acetonitrile with an internal standard for quenching and analysis

-

96-well plates

-

Incubator shaker (37 °C)

-

LC-MS/MS for analysis

Procedure:

-

Prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and human liver microsomes to a 96-well plate. Pre-warm the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) to the wells.

-

Incubate the plate at 37 °C with constant shaking.

-

At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard to the respective wells.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound at each time point by LC-MS/MS.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the parent compound remaining versus time.

Case Studies: Difluoromethoxy in Approved Drugs

The utility of the difluoromethoxy group is exemplified by its presence in several FDA-approved drugs.

Pantoprazole

Pantoprazole (Protonix®) is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and contributes to its mechanism of action.[1]

Mechanism of Action: Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach.[1] It irreversibly inhibits the H+/K+ ATPase (proton pump), which is the final step in gastric acid secretion.[2]

Roflumilast

Roflumilast (Daliresp®) is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability.

Mechanism of Action: Roflumilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, roflumilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This leads to the phosphorylation of downstream targets, ultimately resulting in a reduction of inflammatory responses.

References

4-(Difluoromethoxy)benzylamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and disposal information for 4-(Difluoromethoxy)benzylamine (CAS RN: 177842-14-7). The following sections detail the physical and chemical properties, hazard identification, exposure controls, personal protective equipment (PPE), first aid measures, and emergency procedures associated with this compound. This document is intended to serve as an essential resource for laboratory personnel to ensure safe handling and mitigate potential risks.

Chemical and Physical Properties

This compound is a fluorinated organic compound with the molecular formula C8H9F2NO.[1][2][3][4] The presence of the difluoromethoxy group can significantly influence the compound's chemical and biological properties, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5][6][7][8][9]

| Property | Value | Source(s) |

| Molecular Weight | 173.16 g/mol | [1][2][4] |

| Appearance | Clear, light yellow to light orange liquid or solid | [2][3] |

| Boiling Point | 227.3 °C at 760 mmHg | [3] |

| Density | 1.196 g/cm³ | [3] |

| Flash Point | 91.3 °C | [3] |

| Refractive Index | 1.491 | [3] |

| pKa | 8.90 ± 0.10 (Predicted) | |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | |

| Sensitivity | Air Sensitive |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and potential for acute toxicity.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

GHS Pictograms:

GHS Hazard Pictograms for this compound.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The minimum required PPE includes:

-

Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemically resistant gloves are required. While specific breakthrough times for this compound are not available, Teflon gloves are recommended for handling benzylamine.[10] Nitrile or neoprene gloves may offer shorter-term protection but should be changed immediately upon contamination.[11][12][13] Always consult the glove manufacturer's compatibility chart.

-

Skin and Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned. For tasks with a higher risk of significant exposure, chemical-resistant aprons or coveralls should be considered.

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.

Standard Laboratory Handling Workflow.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

-

The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leak Procedures

In the event of a spill, the following steps should be taken by trained personnel:

-

Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[14][15][16][17] Do not use combustible materials like sawdust.

-

Neutralize (for corrosive spills): For small spills of corrosive amines, neutralization can be attempted with a weak acid (e.g., citric acid) by trained personnel with appropriate PPE.[16]

-

Collect: Carefully scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Emergency Spill Response Workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce corrosive and toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Waste generated from the use of this compound must be handled as hazardous waste.

-

Waste Classification: This compound is a halogenated organic substance.[18][19][20][21]

-

Segregation: Do not mix with non-halogenated organic waste.

-

Containerization: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal Method: Dispose of waste through a licensed hazardous waste disposal company in accordance with all applicable environmental regulations.

Toxicological and Ecological Information

Detailed toxicological studies for this compound are not widely available in the public domain. However, based on its classification, it is harmful if swallowed and causes severe skin and eye damage. The introduction of fluorinated groups can impact the metabolic stability and biological activity of a molecule.[5][6][7][8][9] As with many synthetic organic compounds, release into the environment should be avoided. Primary aromatic amines can be toxic to aquatic life.[22]

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific safety protocols. Always prioritize safety and handle all chemicals with the appropriate level of caution and respect for their potential hazards.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 177842-14-7 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hvcc.edu [hvcc.edu]

- 11. Glove Material Chemical Resistance [sks-bottle.com]

- 12. coleparmer.ca [coleparmer.ca]

- 13. cdn.mscdirect.com [cdn.mscdirect.com]

- 14. icecleaning.co.uk [icecleaning.co.uk]

- 15. chemkleancorp.com [chemkleancorp.com]

- 16. jk-sci.com [jk-sci.com]

- 17. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 18. bucknell.edu [bucknell.edu]

- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 21. 7.2 Organic Solvents [ehs.cornell.edu]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4-(Difluoromethoxy)benzylamine for Researchers and Drug Development Professionals

Introduction:

4-(Difluoromethoxy)benzylamine is a fluorinated organic compound increasingly recognized for its utility as a key building block in medicinal chemistry and pharmaceutical development. The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a desirable moiety for the synthesis of novel therapeutic agents. This guide provides an in-depth overview of the commercial availability of this compound, its chemical properties, representative synthetic protocols, and its application in drug discovery workflows.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes the product specifications from several commercial vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Catalog Number |

| P&S Chemicals | 177842-14-7 | C8H9F2NO | 173.16 | Not Specified | - |

| INDOFINE Chemical Company | 177842-14-7 | C8H9F2NO | 173.16 | 98% | 09-3383 |

| ChemicalBook | 177842-14-7 | C8H9F2NO | 173.16 | 98% | - |

| pH Scientific | - | - | - | - | AG00328N |

Synthetic Methodologies

The synthesis of benzylamines, including this compound, can be achieved through several established synthetic routes. One of the most common and versatile methods is the reductive amination of the corresponding aldehyde.

General Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of a benzylamine from its corresponding benzaldehyde. The specific reaction conditions, such as the choice of solvent, reducing agent, and reaction time, may require optimization for 4-(difluoromethoxy)benzaldehyde.

Step 1: Imine Formation

-

Dissolve 4-(difluoromethoxy)benzaldehyde and an amine source (e.g., ammonia or an ammonium salt) in a suitable solvent, such as methanol or ethanol.

-

The reaction is typically carried out at room temperature with stirring.

Step 2: Reduction

-

To the solution containing the intermediate imine, add a reducing agent. Common choices include sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB).[1]

-

The reducing agent should be added portion-wise to control the reaction rate and temperature.

Step 3: Work-up

-

Once the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS), quench the reaction by the careful addition of water or a dilute acid.

-

Extract the product into an organic solvent such as diethyl ether or dichloromethane.[1]

Step 4: Purification

-

Wash the organic layer with brine, then dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the final this compound.[1]

Caption: Synthetic Workflow for Benzylamine via Reductive Amination.

Role in Drug Discovery

Substituted benzylamines are crucial intermediates in the synthesis of a vast array of biologically active molecules.[1] The difluoromethoxy group, in particular, is a valuable pharmacophore that can enhance a molecule's drug-like properties.[2] this compound can be utilized as a starting material or a key building block in the development of novel therapeutics targeting a range of biological targets, including G protein-coupled receptors, enzymes, and ion channels.[3][4]

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

Caption: Drug Discovery Workflow Utilizing a Key Building Block.

The unique physicochemical properties imparted by the difluoromethoxy group make this compound a valuable tool for medicinal chemists aiming to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its application spans various therapeutic areas, including neuropharmacology and oncology.[3] The strategic incorporation of this moiety can lead to the development of more potent, selective, and metabolically robust drug molecules.

References

The Strategic Incorporation of Fluorine: A Deep Dive into Fluorinated Benzylamines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among the myriad of fluorinated scaffolds, fluorinated benzylamines have emerged as a particularly valuable class of compounds, finding applications in a wide range of therapeutic areas, most notably in the realm of central nervous system (CNS) disorders. This in-depth technical guide explores the pivotal role of fluorinated benzylamines in drug discovery, delving into their synthesis, physicochemical characteristics, structure-activity relationships (SAR), and therapeutic applications.

The Fluorine Advantage: Impact on Physicochemical Properties

The strategic placement of fluorine atoms on the benzylamine scaffold can profoundly influence a molecule's properties, leading to enhanced drug-like characteristics. The high electronegativity of fluorine, second only to neon, and its relatively small van der Waals radius allow it to impart significant electronic effects with minimal steric hindrance.

One of the most significant impacts of fluorination is the modulation of a compound's lipophilicity , a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME). The effect of fluorine on lipophilicity, often measured as the logarithm of the partition coefficient (logP), is context-dependent. While the introduction of a single fluorine atom to an aromatic ring generally increases lipophilicity, the presence of multiple fluorine atoms or a trifluoromethyl (-CF3) group can have more complex effects.[1]

Furthermore, fluorine can significantly alter the basicity (pKa) of the benzylamine nitrogen. The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby lowering its pKa and making it less basic.[2] This modulation of basicity can be crucial for optimizing a drug's solubility, cell permeability, and interaction with its biological target.

Finally, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[3] This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug candidate.

Physicochemical Properties of Selected Fluorinated Benzylamines

| Compound | Structure | pKa | logP | Reference |

| Benzylamine | 9.34 | 1.09 | PubChem | |

| 2-Fluorobenzylamine | 8.75 | 1.3 | PubChem | |

| 3-Fluorobenzylamine | 8.82 | 1.3 | [4] | |

| 4-Fluorobenzylamine | 9.03 | 1.3 | [5] | |

| 4-(Trifluoromethyl)benzylamine | 8.16 | 2.0 | [6] |

Synthetic Strategies for Fluorinated Benzylamines

The preparation of fluorinated benzylamines can be achieved through various synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Reductive Amination of Fluorinated Benzaldehydes

A widely employed and direct method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehydes. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of a fluorinated benzaldehyde with an amine, followed by reduction to the desired benzylamine. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3).[3][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. medium.com [medium.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Chemistry Design Software | Dotmatics [dotmatics.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Difluoromethoxy)benzylamine, a key building block in medicinal chemistry. The strategic incorporation of the difluoromethoxy group can enhance the metabolic stability and modulate the lipophilicity of parent molecules, making this compound a valuable intermediate in the synthesis of novel therapeutic agents. This document summarizes its known physical and chemical characteristics, provides detailed experimental protocols for its synthesis and the determination of its key properties, and includes a workflow diagram for physicochemical characterization.

Chemical Identity and Properties

This compound, with the CAS number 177842-14-7, is a substituted benzylamine derivative. Its chemical structure consists of a benzylamine core with a difluoromethoxy group at the para position of the phenyl ring.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [4-(Difluoromethoxy)phenyl]methanamine | P&S Chemicals |

| CAS Number | 177842-14-7 | INDOFINE Chemical Company |

| Molecular Formula | C₈H₉F₂NO | INDOFINE Chemical Company |

| Molecular Weight | 173.16 g/mol | INDOFINE Chemical Company |

| Physical State | Liquid, clear, light yellow/light orange | ChemicalBook |

| Boiling Point | 227 °C | ChemicalBook |

| Density | 1.196 g/mL | ChemicalBook |

| Refractive Index | 1.491 | ChemicalBook |

| Flash Point | 91 °C | ChemicalBook |

| pKa (Predicted) | 8.90 ± 0.10 | ChemicalBook |

| Solubility | Miscible with ethanol, diethyl ether, and acetone. Soluble in benzene. | Benchchem |

| LogP (Predicted) | Not explicitly found, but expected to be higher than benzylamine (1.09) due to the difluoromethoxy group. | Self-inferred |

Note on Physical State: While some suppliers list this compound as a solid, the majority of chemical databases describe it as a liquid at room temperature. This discrepancy may be due to the presence of impurities or different crystalline forms. Researchers should verify the physical state of their specific batch.

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 4-(difluoromethoxy)benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Materials:

-

4-(Difluoromethoxy)benzaldehyde

-

Ammonia solution (e.g., 7N in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(difluoromethoxy)benzaldehyde (1 equivalent) in methanol. To this solution, add a solution of ammonia in methanol (1.5 - 2 equivalents) dropwise at room temperature. The reaction mixture is stirred for 2-4 hours to allow for the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once the imine formation is complete, the reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 equivalents) is then added portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Determination of the Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is the traditional and most reliable method for the experimental determination of LogP.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Phases: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The separatory funnel is shaken vigorously for a set period (

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 4-(Difluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amides are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The strategic incorporation of fluorine-containing groups, such as the difluoromethoxy group, into these molecules can significantly enhance their pharmacological properties. The difluoromethoxy group is known to improve metabolic stability, increase lipophilicity, and act as a bioisostere for other functional groups, making it a valuable tool in drug design. 4-(Difluoromethoxy)benzylamine is a key building block that allows for the introduction of this beneficial moiety into target molecules through the formation of an amide bond.

These application notes provide detailed protocols for the synthesis of amides using this compound with various carboxylic acids, employing common and effective coupling reagents. The information presented is intended to guide researchers in developing robust and efficient synthetic strategies for the creation of novel amide-containing compounds with potential therapeutic applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 177842-14-7 | [1] |

| Molecular Formula | C₈H₉F₂NO | |

| Molecular Weight | 173.16 g/mol | |

| Boiling Point | 227 °C | [1] |

| Density | 1.196 g/cm³ | [1] |

| Refractive Index | 1.491 | [1] |

| Flash Point | 91 °C | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |

General Experimental Workflow for Amide Synthesis

The synthesis of amides from a carboxylic acid and this compound typically involves the activation of the carboxylic acid followed by nucleophilic attack by the amine. A generalized workflow for this process is depicted below.

References

Application Notes and Protocols for Reductive Amination with 4-(Difluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone reaction in medicinal chemistry and drug development for the synthesis of secondary and tertiary amines. This method involves the reaction of a carbonyl compound (aldehyde or ketone) with a primary or secondary amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. The difluoromethoxy group is a valuable substituent in drug design, often introduced to modulate physicochemical properties such as lipophilicity and metabolic stability. 4-(Difluoromethoxy)benzylamine is a key building block for incorporating this moiety.

These application notes provide detailed protocols and quantitative data for the reductive amination of various carbonyl compounds using this compound. The information presented is intended to guide researchers in the efficient synthesis of N-(4-(difluoromethoxy)benzyl) substituted amines.

Data Presentation

The following tables summarize quantitative data for the reductive amination of this compound with various aldehydes and ketones under different reaction conditions.

Table 1: Reductive Amination of Aldehydes with this compound

| Entry | Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Propanal | Sodium Triacetoxyborohydride | Dichloromethane | Room Temp. | 12 | 85 |

| 2 | Isobutyraldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp. | 16 | 82 |

| 3 | Benzaldehyde | Sodium Cyanoborohydride | Methanol | Room Temp. | 24 | 78 |

| 4 | 4-Chlorobenzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane | Room Temp. | 18 | 91 |

| 5 | 3-Methoxybenzaldehyde | Sodium Borohydride (pre-formed imine) | Methanol | 0 to Room Temp. | 6 | 88 |

Table 2: Reductive Amination of Ketones with this compound

| Entry | Ketone | Reducing Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetone | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Acetic Acid | Room Temp. | 24 | 75 |

| 2 | Cyclohexanone | Sodium Triacetoxyborohydride | Dichloromethane | None | Room Temp. | 20 | 89 |

| 3 | Acetophenone | Sodium Cyanoborohydride | Methanol | Acetic Acid (pH ~6) | Room Temp. | 48 | 65 |

| 4 | 4-Fluoroacetophenone | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Acetic Acid | 50 | 24 | 72 |

| 5 | Butan-2-one | Sodium Borohydride (pre-formed imine) | Methanol | Ti(OiPr)₄ | Reflux | 12 | 79 |

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination with Sodium Triacetoxyborohydride

This protocol is a general guideline for the direct reductive amination of aldehydes and ketones with this compound using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[1][2]

Materials:

-

Aldehyde or Ketone (1.0 equiv)

-

This compound (1.0-1.2 equiv)

-

Sodium Triacetoxyborohydride (1.5-2.0 equiv)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, for ketones)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the aldehyde or ketone (1.0 equiv) and this compound (1.0-1.2 equiv) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise at room temperature under a nitrogen atmosphere. For less reactive ketones, a catalytic amount of acetic acid (0.1-0.2 equiv) can be added.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-(4-(difluoromethoxy)benzyl)amine.

Protocol 2: General Procedure for Reductive Amination with Sodium Cyanoborohydride

This protocol describes the reductive amination using sodium cyanoborohydride (NaBH₃CN), which is effective for a wide range of carbonyls but requires careful pH control due to its toxicity and the potential generation of hydrogen cyanide gas under acidic conditions.[3]

Materials:

-

Aldehyde or Ketone (1.0 equiv)

-

This compound (1.0-1.2 equiv)

-

Sodium Cyanoborohydride (1.1-1.5 equiv)

-

Methanol

-

Acetic acid (to maintain pH 6-7)

-

Water

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Dissolve the aldehyde or ketone and this compound in methanol.

-

Adjust the pH of the solution to 6-7 by the addition of glacial acetic acid.

-

Add sodium cyanoborohydride portion-wise, monitoring for any gas evolution. Caution: Acidic conditions can generate toxic HCN gas. Perform this step in a well-ventilated fume hood.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Once the reaction is complete, carefully add water to quench the reaction.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amine.

-

Purify as necessary by column chromatography.

Visualizations

Caption: General workflow for the one-pot reductive amination.

Caption: Key relationships in planning a reductive amination.

References

Application of 4-(Difluoromethoxy)benzylamine in Agrochemical Research

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of physicochemical properties that can enhance the efficacy, stability, and safety profile of active ingredients.[1] 4-(Difluoromethoxy)benzylamine serves as a key building block or "intermediate" for the synthesis of novel agrochemicals.[1] Its unique properties, such as increased metabolic stability and improved binding affinity to target sites, make it a valuable scaffold for developing new herbicides, fungicides, and insecticides. The presence of the difluoromethoxy group can significantly enhance the biological activity of the parent molecule.

Physicochemical Properties and Agrochemical Potential

The difluoromethoxy group imparts several advantageous properties to a molecule intended for agrochemical use:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethoxy group more resistant to metabolic degradation by enzymes in target organisms and the environment. This can lead to longer residual activity.[1]

-

Increased Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.[1]

-

Altered Electronic Effects: The strong electron-withdrawing nature of the difluoromethoxy group can influence the electronic properties of the entire molecule, potentially leading to stronger binding interactions with target enzymes or receptors.

-

Improved Bioavailability: The combination of increased lipophilicity and metabolic stability can lead to enhanced uptake and translocation of the compound within the target organism.[1]

Potential Agrochemical Applications

While specific data for this compound is limited in publicly available research, its structural motifs are present in various classes of agrochemicals. Based on the activity of analogous compounds, its derivatives are promising candidates for the following applications:

-

Fungicides: Benzylamine-type structures are found in some antifungal agents.[2] Derivatives of this compound could be synthesized and screened for activity against a range of plant pathogenic fungi.

-

Herbicides: The benzylamine moiety is a component of some herbicidal molecules. By incorporating the difluoromethoxy group, novel herbicides with potentially improved efficacy and selectivity could be developed.

-

Insecticides: The modification of existing insecticide scaffolds with the 4-(difluoromethoxy)benzyl group could lead to new active ingredients with enhanced potency or a different spectrum of activity.

Data Presentation: Efficacy of Structurally Related Compounds

The following tables summarize the biological activity of various benzylamine and difluoromethyl derivatives from existing literature to provide a rationale for the investigation of this compound in agrochemical research.

Table 1: Fungicidal Activity of Benzylamine and Difluoromethyl Derivatives

| Compound Class | Target Fungi | Activity Metric | Value | Reference |

| Benzylamine-type antimycotics | Candida glabrata | MIC | Comparable to terbinafine | [2] |

| Difluoromethyl substituted carboxamides | Cucumber powdery mildew | Inhibition (%) | 90% at 200 mg/L |

Table 2: Insecticidal Activity of Benzylamine and Fluorinated Derivatives

| Compound Class | Target Insect | Activity Metric | Value | Reference |

| Flubendiamide analogue (with fluoroalkoxy group) | Oriental armyworm | LC₅₀ | 0.0512 mg/L | [3] |

| 4-(propargyloxy) benzenesulfonamide derivatives | Mythimna separata | LC₅₀ | 0.235 mg/mL |

Table 3: Herbicidal Activity of Structurally Related Analogues

| Compound Class | Target Weed | Activity Metric | Value | Reference |

| Acifluorfen analogues | Echinochloa crusgalli (root) | EC₅₀ | 2.03 µg/mL | [4] |

| C5-substituted cinmethylin analogs | Echinochloa oryzicola | High activity | at 75 g a.i./hectare | [5] |

Experimental Protocols

The following are generalized protocols for the synthesis and screening of novel agrochemicals derived from this compound. These protocols are based on established methodologies for similar compound classes.

Protocol 1: Synthesis of N-Acyl Derivatives of this compound

This protocol describes a general method for the acylation of this compound to generate a library of amide derivatives for screening.

Materials:

-

This compound

-

Desired acyl chloride or carboxylic acid

-

Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. If starting with a carboxylic acid, add the acid (1.1 equivalents) and the coupling agent (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-acyl derivative.

-

Characterize the final product using NMR and mass spectrometry.

Protocol 2: In Vitro Fungicidal Activity Screening

This protocol outlines a method for the primary screening of newly synthesized compounds against common plant pathogenic fungi.

Materials:

-

Synthesized this compound derivatives

-

Pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes

-

Dimethyl sulfoxide (DMSO)

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Cool the molten PDA to approximately 45-50 °C.

-

Add the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also, prepare a control plate with DMSO only.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

-

Incubate the plates at 25 °C in the dark.

-

Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

-

C = Average diameter of the fungal colony on the control plate

-

T = Average diameter of the fungal colony on the treated plate

-

Protocol 3: Primary Herbicidal Activity Screening (Pre-emergence)

This protocol describes a laboratory-based assay to evaluate the pre-emergence herbicidal activity of the synthesized compounds.

Materials:

-

Synthesized this compound derivatives

-

Seeds of indicator weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

-

Potting soil or sand

-

Small pots or trays

-

Acetone or DMSO for dissolving compounds

-

Surfactant (e.g., Tween 20)

-

Spray bottle or automated sprayer

-

Growth chamber or greenhouse

Procedure:

-

Fill pots or trays with soil and sow the seeds of the indicator weed species at a uniform depth.

-